TM5007 -

TM5007

Catalog Number: EVT-255005
CAS Number:
Molecular Formula: C24H20N2O6S4
Molecular Weight: 560.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Novel inhibitor of plasminogen activator inhibitor-1 (PAI-1); High Quality Biochemicals for Research Uses

(E)-3-(5-(4-(Bis(2',4'-dibutoxy-[1,1'-biphenyl]-4-yl)amino)phenyl)thiophen-2-yl)-2-cyanoacrylic Acid (D35)

    Compound Description: D35 is a triarylamine-based organic dye investigated for its potential as a sensitizer in dye-sensitized solar cells (DSSCs) . It features a donor-acceptor structure with a triarylamine unit acting as the electron donor and a cyanoacrylic acid group as the electron acceptor, connected through a thiophene bridge.

3-Thiophene Acetic Acid

    Compound Description: 3-Thiophene acetic acid is a small molecule containing both a thiophene ring and a carboxylic acid functional group . It has been used to modify indium-tin oxide (ITO) surfaces for application in organic light-emitting diodes (OLEDs).

3,3-Difluoro-4-phenyl-, -thiophen-3-yl- and -4-pyridylazetidin-2-ones

    Compound Description: These compounds are fluorinated β-lactams explored for their use in lipase-catalyzed acylation reactions with sugar molecules . They contain a four-membered β-lactam ring with fluorine substitutions at the 3-position and different aromatic groups (phenyl, thiophen-3-yl, and 4-pyridyl) at the 4-position.

Source and Classification

TM5007 was developed as part of a series of compounds aimed at targeting PAI-1, with its synthesis reported by Izuhara et al. in 2008. The compound belongs to the class of 2-acylamino derivatives, specifically designed to inhibit PAI-1 activity. It has been classified as a small molecule drug candidate due to its low molecular weight and ability to penetrate biological membranes effectively .

Synthesis Analysis

The synthesis of TM5007 involves a multi-step chemical process that includes the formation of acylamino derivatives. The synthetic pathway typically starts with the reaction of thiophenecarboxylic acid or benzoic acid derivatives with appropriate acylating agents. The synthesis can be summarized as follows:

  1. Starting Materials: The synthesis begins with the selection of 2-acylamino-3-thiophenecarboxylic acid or 2-acylaminobenzoic acid.
  2. Reagents: Common reagents include acyl chlorides and coupling agents to facilitate amide bond formation.
  3. Reaction Conditions: The reactions are generally carried out under controlled temperatures (often below room temperature) to prevent decomposition or side reactions.
  4. Purification: Post-synthesis, compounds are purified using techniques such as column chromatography or recrystallization to obtain TM5007 in high purity .
Molecular Structure Analysis

The molecular structure of TM5007 is characterized by its unique arrangement of functional groups that contribute to its inhibitory activity against PAI-1.

  • Chemical Formula: C28_{28}H29_{29}ClN2_{2}O4_{4}S
  • Molecular Weight: 560.02 g/mol
  • Structural Features:
    • A thiophene ring that enhances lipophilicity, aiding membrane permeability.
    • An acylamino moiety that facilitates interaction with the reactive center loop of PAI-1.
    • A bulky diphenylmethyl group that contributes to binding specificity within the PAI-1 cleft.

The binding interactions have been modeled through docking simulations, revealing that TM5007 occupies a specific site within the β-sheet A region of PAI-1, which is crucial for its inhibitory function .

Chemical Reactions Analysis

TM5007 primarily participates in non-covalent interactions with PAI-1, forming a stable complex that inhibits its activity. The key reactions include:

  1. Binding Reaction: TM5007 binds to the reactive center loop of PAI-1, preventing the formation of the active PAI-1/plasminogen activator complex.
  2. Inhibition Mechanism: The compound acts by stabilizing the inactive form of PAI-1, thereby reducing its ability to inhibit fibrinolysis.

The inhibition constant (IC50) for TM5007 has been reported at approximately 5.60 μmol/L, indicating its potency in blocking PAI-1 activity .

Mechanism of Action

The mechanism of action for TM5007 involves several steps:

  1. Initial Binding: The compound binds to PAI-1 at a specific cleft formed by β-sheet A, mimicking substrate interactions.
  2. Conformational Change: This binding induces a conformational change in PAI-1 that stabilizes it in an inactive state.
  3. Prevention of Complex Formation: By occupying the binding site, TM5007 prevents plasminogen activators from interacting with PAI-1, thus promoting fibrinolysis.

This mechanism has been corroborated by structural studies and docking simulations that illustrate how TM5007 fits into the active site of PAI-1 .

Physical and Chemical Properties Analysis

TM5007 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but shows limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data have not been extensively documented but are expected to align with similar compounds in its class.

These properties influence both its bioavailability and therapeutic efficacy .

Applications

TM5007 has potential applications across various fields:

  1. Cardiovascular Medicine: Due to its role in inhibiting PAI-1, TM5007 may be used to treat conditions such as thrombosis and other cardiovascular diseases where fibrinolytic activity is compromised.
  2. Fibrosis Treatment: Its ability to modulate fibrotic processes could make it valuable in treating fibrotic diseases like pulmonary fibrosis or liver cirrhosis.
  3. Research Tool: As a specific inhibitor of PAI-1, TM5007 serves as a critical tool for understanding the role of this protein in various biological processes.

In vivo studies have demonstrated its efficacy in animal models, supporting further exploration into clinical applications .

Introduction to TM5007 as a Pharmacological Agent

Role of Plasminogen Activator Inhibitor-1 (PAI-1) in Thrombosis and Fibrosis

Plasminogen activator inhibitor-1 (PAI-1), encoded by the SERPINE1 gene, is a serine protease inhibitor that serves as the primary physiological regulator of the fibrinolytic system. It inhibits tissue-type (tPA) and urokinase-type (uPA) plasminogen activators, thereby reducing plasmin generation and impairing fibrinolysis. Elevated PAI-1 levels create a prothrombotic state by tipping the hemostatic balance toward clot formation and persistence [3] [6]. Beyond thrombosis, PAI-1 exerts complex, organ-specific effects on fibrosis:

  • Pro-fibrotic actions in liver, lung, and kidney by inhibiting plasmin-mediated matrix metalloproteinase (MMP) activation, leading to extracellular matrix accumulation [6].
  • Anti-fibrotic effects in the heart, where PAI-1 deficiency paradoxically promotes spontaneous age-related cardiac fibrosis. This protective mechanism involves suppression of TGF-β activation and myofibroblast differentiation [2] [6].
  • Immune modulation via polarization of macrophages toward the M2 phenotype, which influences tissue remodeling in inflammatory cardiomyopathies [2].
OrganPAI-1 EffectKey MechanismPathological Outcome
HeartAnti-fibroticTGF-β inhibition, reduced myofibroblast activationProtection against spontaneous fibrosis
Lung/Kidney/LiverPro-fibroticMMP inhibition, reduced collagen degradationECM accumulation, organ dysfunction
Inflammatory SitesImmune regulationM2 macrophage polarizationAltered wound healing responses

Discovery and Development of TM5007 as a PAI-1 Inhibitor

TM5007 (CAS: 342595-05-5) is a synthetic, orally active small molecule inhibitor of PAI-1 with an established IC₅₀ of 29 μM [1] [5]. Its chemical structure features a bithiophene core linked by a hexanediyl diimino chain, terminating in carboxylic acid groups (Molecular Formula: C₂₄H₂₀N₂O₆S₄; Molecular Weight: 560.69 g/mol) [4] [5]. Key pharmacological properties include:

  • Direct binding to PAI-1, neutralizing its inhibitory activity against tPA/uPA and restoring fibrinolytic potential [1] [5].
  • Dual antifibrotic-antithrombotic effects demonstrated in vivo: Inhibition of coagulation in rat arteriovenous shunt and murine ferric chloride-induced thrombosis models, and prevention of bleomycin-induced pulmonary fibrosis in mice [1] [5].
  • Optimization history: Derived from structure-activity relationship (SAR) studies of bithiophene derivatives, focusing on enhancing oral bioavailability while maintaining target affinity [5] [8].

Table 2: Physicochemical and Pharmacological Profile of TM5007

PropertyValue/DescriptionExperimental Context
Molecular Weight560.69 g/molCalculated from C₂₄H₂₀N₂O₆S₄ [4]
IC₅₀ (PAI-1)29 μMIn vitro enzymatic assay [1] [5]
SolubilitySlightly soluble in DMSOPharmacokinetic studies [5]
Primary TargetsPAI-1 (selective)Binding assays [1]
In Vivo EfficacyAntithrombotic (rat AV shunt), antifibrotic (mouse lung)Disease models [1] [5]

Rationale for Targeting PAI-1 in Cardiovascular and Fibrotic Disorders

The therapeutic targeting of PAI-1 with inhibitors like TM5007 is grounded in robust clinical and experimental evidence:

  • Cardiometabolic risk association: Elevated blood PAI-1 correlates positively with systolic/diastolic blood pressure, LDL-C, triglycerides, fasting glucose, and insulin resistance in midlife women, indicating its role as a biomarker and mediator of cardiometabolic dysfunction [3].
  • Fibrosis modulation necessity: Given PAI-1’s paradoxical organ-specific effects, a targeted inhibitor allows context-dependent intervention—suppressing pathological fibrosis (e.g., pulmonary, renal) while preserving cardiac protective functions [2] [6].
  • Inflammatory cardiomyopathy management: In high-grade inflammatory dilated cardiomyopathy (DCMi-high), PAI-1 overexpression associates with reduced fibrosis and TGF-β levels, highlighting its therapeutic potential in immune-mediated cardiac damage [2]. Mechanistically, this involves:
  • Downregulation of myofibroblast activation markers (α-SMA)
  • Shift in macrophage polarization toward reparative M2 phenotype [2]
  • Attenuation of collagen deposition and ECM remodeling

Properties

Product Name

TM5007

IUPAC Name

2-[[6-[(3-carboxy-4-thiophen-2-ylthiophen-2-yl)amino]-6-oxohexanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid

Molecular Formula

C24H20N2O6S4

Molecular Weight

560.7 g/mol

InChI

InChI=1S/C24H20N2O6S4/c27-17(25-21-19(23(29)30)13(11-35-21)15-5-3-9-33-15)7-1-2-8-18(28)26-22-20(24(31)32)14(12-36-22)16-6-4-10-34-16/h3-6,9-12H,1-2,7-8H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32)

InChI Key

USLUSWIVVBUXLU-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=CSC(=C2C(=O)O)NC(=O)CCCCC(=O)NC3=C(C(=CS3)C4=CC=CS4)C(=O)O

Synonyms

5,5'''-[(1,6-Dioxo-1,6-hexanediyl)diimino]bis-[2,3-bithiophene]-4'-carboxylic acid

Canonical SMILES

C1=CSC(=C1)C2=CSC(=C2C(=O)O)NC(=O)CCCCC(=O)NC3=C(C(=CS3)C4=CC=CS4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.